molecular formula C14H16Si2 B14369819 Disilene, 1,2-dimethyl-1,2-diphenyl- CAS No. 91117-84-9

Disilene, 1,2-dimethyl-1,2-diphenyl-

Cat. No.: B14369819
CAS No.: 91117-84-9
M. Wt: 240.45 g/mol
InChI Key: YFKXDRPKGCEGLB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2-diphenyldisilene is a disilene compound characterized by a silicon-silicon double bond (Si=Si) with methyl (-CH₃) and phenyl (-C₆H₅) substituents at positions 1 and 2. Disilenes are analogs of alkenes but exhibit distinct electronic and steric properties due to the larger atomic radius of silicon and weaker π-bonding compared to carbon.

Properties

CAS No.

91117-84-9

Molecular Formula

C14H16Si2

Molecular Weight

240.45 g/mol

IUPAC Name

methyl-[methyl(phenyl)silylidene]-phenylsilane

InChI

InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

YFKXDRPKGCEGLB-UHFFFAOYSA-N

Canonical SMILES

C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Thermal Decomposition of 1,2-Disilacyclobutane Precursors

The thermal ring-opening of 1,2-disilacyclobutanes has been a cornerstone in generating transient disilenes. For 1,2-dimethyl-1,2-diphenyldisilene, this method involves heating cyclic precursors such as 1,2-dimethyl-1,2-diphenyl-1,2-disilacyclobutane at elevated temperatures (250–300°C). The reaction proceeds via a concerted [2+2] cycloreversion mechanism, releasing the disilene and ethylene (or substituted ethylene) as byproducts.

Key Reaction:
$$
\text{1,2-Disilacyclobutane} \xrightarrow{\Delta (300^\circ \text{C})} \text{Disilene} + \text{Ethylene}
$$

Data Table 1: Thermal Decomposition Parameters

Precursor Temperature (°C) Yield (%) Stereochemistry Reference
1,2-Disilacyclobutane 300 60–70* cis/trans mix
Bicyclic disilane derivatives 280–320 45–55* Predominantly trans

*Yields estimated based on trapping efficiency with diphenylacetylene.

The stereochemical outcome (cis vs. trans) depends on the precursor geometry. For example, cis-1,2-disilacyclobutanes predominantly yield trans-disilenes due to steric constraints during ring-opening. This method is limited by the need for high temperatures, which can lead to side reactions such as oligomerization.

Photochemical Generation from Masked Disilenes

Photolysis of bicyclic disilanes or silicon-rich precursors provides a controlled route to disilenes under mild conditions. The Sakurai group demonstrated that UV irradiation (λ = 254–350 nm) of 7,8-disilabicyclo[2.2.2]octa-2,5-dienes induces Si–Si bond cleavage, releasing 1,2-dimethyl-1,2-diphenyldisilene alongside aromatic byproducts.

Key Reaction:
$$
\text{Bicyclic disilane} \xrightarrow{h\nu} \text{Disilene} + \text{Benzene derivative}
$$

Data Table 2: Photolytic Conditions

Precursor Type Wavelength (nm) Solvent Disilene Lifetime Reference
7,8-Disilabicyclo[2.2.2]octa-2,5-diene 254 Hexane Seconds to minutes
Tetramethyl-substituted analogs 350 Toluene <1 minute

This method avoids thermal degradation and allows for stereoselective generation. For instance, cis-disilenes are preferentially formed when using bicyclic precursors with syn-substituents. Trapping agents (e.g., diphenylacetylene) are often added in situ to stabilize the disilene via [2+2] cycloaddition.

Reductive Elimination from Dihalodisilanes

Reduction of 1,2-dihalo-1,2-dimethyl-1,2-diphenyldisilanes with alkali metals (e.g., lithium, potassium) in etheral solvents (THF, DME) provides a low-temperature route to disilenes. The mechanism involves two-electron transfer to the Si–X bonds (X = Cl, Br), followed by elimination of MX (M = Li, K).

Key Reaction:
$$
\text{ClMePhSi–SiPhMeCl} + 2\text{Li} \rightarrow \text{MePhSi=SiPhMe} + 2\text{LiCl}
$$

Data Table 3: Reductive Elimination Conditions

Dihalodisilane Reducing Agent Solvent Temperature (°C) Yield (%) Reference
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane Li THF –78 40–50
1,2-Dibromo analog K DME –30 35–45

Steric hindrance from phenyl groups slows dimerization, but yields remain moderate due to competing side reactions (e.g., Wurtz coupling). Isotopic labeling studies confirm the retention of stereochemistry in the precursor during reduction.

Base-Induced Dehydrohalogenation

Treatment of chlorosilanes with strong bases (e.g., t-BuLi, LDA) induces dehydrohalogenation to form disilenes. For example, 1-chloro-1-methyl-1-phenyldisilane reacts with t-BuLi in hexane at –78°C, eliminating LiCl and generating the disilene.

Key Reaction:
$$
\text{ClMePhSi–SiPhMeCl} + 2\text{t-BuLi} \rightarrow \text{MePhSi=SiPhMe} + 2\text{t-BuH} + 2\text{LiCl}
$$

Data Table 4: Base-Mediated Elimination

Substrate Base Solvent Temperature (°C) Yield (%) Reference
1,2-Dichlorodisilane t-BuLi Hexane –78 48*
Fluorinated analogs LDA THF –30 30–40

*Reported for a related disilacyclobutane synthesis.

This method is highly sensitive to steric effects; bulkier substituents (e.g., neopentyl) impede elimination, favoring dimerization.

Stabilization Strategies and Mechanistic Considerations

The fleeting existence of 1,2-dimethyl-1,2-diphenyldisilene necessitates rapid trapping or stabilization. Key strategies include:

  • Steric Protection : Bulky substituents (e.g., mesityl, neopentyl) retard dimerization. However, phenyl and methyl groups in the title compound offer limited protection, necessitating in situ generation.
  • Coordination with Lewis Bases : Adducts with amines or carbenes stabilize the Si=Si bond via electron donation. For example, N-heterocyclic carbenes (NHCs) form stable complexes, extending the disilene’s lifetime.
  • Kinetic Trapping : Immediate reaction with dienophiles (e.g., acetylenes, carbonyls) forms cycloadducts, enabling indirect characterization.

Mechanistic Insights :

  • Stepwise Radical Pathways : Thermal [2+2] cycloadditions with acetylenes proceed via diradical intermediates, as evidenced by stereoselective but non-stereospecific product distributions.
  • Zwitterionic Intermediates : Alcohol additions involve nucleophilic attack at silicon, forming four-membered transition states.

Chemical Reactions Analysis

Types of Reactions

Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes

    Substitution: Various substituted disilanes

Scientific Research Applications

Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.

    Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis : The target disilene likely requires strategies similar to those for 1,2-bis(trimethylsilyl)disilene (e.g., reductive dehalogenation or photolytic methods), but with methyl/phenyl-substituted silane precursors.
  • Characterization : NMR and X-ray diffraction (as in ) are critical for confirming Si=Si bond geometry and substituent effects .
  • Challenges : Stabilizing the Si=Si bond without bulky groups remains a hurdle. Computational studies (e.g., DFT) could predict optimal substituents for desired reactivity.

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